Soyasapogenol C

Descripción general

Descripción

Soyasapogenol C es una saponina triterpénica natural que se encuentra principalmente en productos de soja fermentados como el Cheonggukjang. Es un derivado del soyasapogenol B y es conocido por sus posibles beneficios para la salud, particularmente en la prevención y el tratamiento de la esteatosis hepática .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El soyasapogenol C se puede sintetizar mediante la hidrólisis de las sojasaponinas, que son glucósidos que se encuentran en la soja. El proceso de hidrólisis implica la ruptura de los enlaces glucosídicos para liberar el aglicón, this compound .

Métodos de producción industrial: La producción industrial de this compound normalmente implica la fermentación de la soja. Durante la fermentación, los microorganismos como Bacillus subtilis descomponen las sojasaponinas, lo que resulta en la formación de this compound. Este método es preferido debido a su eficiencia y la aparición natural del compuesto en productos fermentados .

Análisis De Reacciones Químicas

Tipos de reacciones: El soyasapogenol C experimenta varias reacciones químicas, que incluyen:

Oxidación: El this compound se puede oxidar para formar diferentes derivados.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales presentes en el this compound.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, en condiciones controladas.

Productos principales formados:

Aplicaciones Científicas De Investigación

Hepatoprotective Effects

Soyasapogenol C has been identified as a novel dual activator of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). These pathways are crucial in regulating lipid metabolism and preventing hepatic steatosis. A study demonstrated that dietary supplementation with this compound significantly inhibited triglyceride accumulation in HepG2 cells by suppressing lipogenesis genes and enhancing fatty acid oxidation gene expression .

Anti-inflammatory Activity

Research indicates that this compound exhibits anti-inflammatory properties. It has shown potential in modulating inflammatory responses, which may be beneficial in preventing chronic diseases associated with inflammation . The compound's ability to interact with various cellular pathways underlines its significance as a functional food ingredient.

Activation of AMPK and PPARα

The activation of AMPK by this compound leads to the phosphorylation of key metabolic regulators, promoting energy expenditure and lipid oxidation. Concurrently, PPARα activation enhances the expression of genes involved in fatty acid transport and oxidation, further contributing to its hepatoprotective effects .

Metabolic Pathways

This compound undergoes metabolic transformations that enhance its bioavailability. Studies have identified several metabolites resulting from its metabolism, which may contribute to its biological activities. These transformations include oxidation, hydrolysis, and conjugation processes that facilitate absorption and efficacy .

Clinical Implications

A clinical study highlighted the effectiveness of this compound in preventing hepatic steatosis in animal models. The results indicated a significant reduction in liver fat content when administered alongside a high-fat diet, suggesting its potential as a dietary supplement for liver health management .

Functional Food Development

The incorporation of this compound into functional foods has been explored extensively. Its favorable pharmacokinetic properties make it an attractive candidate for nutraceutical formulations aimed at improving metabolic health and reducing the risk of liver-related diseases .

Data Tables

Mecanismo De Acción

El soyasapogenol C ejerce sus efectos principalmente a través de la activación de la proteína quinasa activada por AMP y el receptor alfa activado por proliferadores de peroxisomas. Esta activación conduce a la fosforilación de la proteína quinasa activada por AMP y la translocación nuclear del receptor alfa activado por proliferadores de peroxisomas, mejorando la actividad de unión del elemento de respuesta del receptor alfa activado por proliferadores de peroxisomas. En consecuencia, el this compound inhibe la acumulación de triglicéridos al suprimir los genes de lipogénesis y mejorar la expresión de los genes de oxidación de ácidos grasos .

Comparación Con Compuestos Similares

El soyasapogenol C a menudo se compara con otras saponinas triterpénicas, como:

Soyasapogenol B: Un precursor del this compound, comparte actividades biológicas similares pero con diferentes afinidades de unión y características ADMET.

Soyasapogenol A: Otra saponina triterpénica que se encuentra en la soja, conocida por su sabor distintivo y beneficios para la salud.

El this compound se destaca por su doble activación de la proteína quinasa activada por AMP y el receptor alfa activado por proliferadores de peroxisomas, lo que lo hace particularmente eficaz en el tratamiento de la esteatosis hepática .

Propiedades

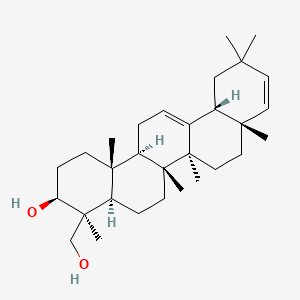

IUPAC Name |

4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,12,12a,14,14a-dodecahydropicen-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O2/c1-25(2)14-15-26(3)16-17-29(6)20(21(26)18-25)8-9-23-27(4)12-11-24(32)28(5,19-31)22(27)10-13-30(23,29)7/h8,14-15,21-24,31-32H,9-13,16-19H2,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNGUCOGHCJHFID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2C3=CCC4C5(CCC(C(C5CCC4(C3(CCC2(C=C1)C)C)C)(C)CO)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Soyasapogenol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

595-14-2 | |

| Record name | Soyasapogenol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 239 °C | |

| Record name | Soyasapogenol C | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034506 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.